molecular formula C25H21N5O3S B2557475 3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031625-02-1

3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2557475
CAS No.: 1031625-02-1
M. Wt: 471.54
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Description

3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetically derived small molecule that functions as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as proliferation, migration, and survival, and its overexpression is frequently associated with tumor invasion and metastasis. The core value of this triazoloquinazoline-based compound lies in its application as a highly specific chemical probe to dissect the complex signaling networks downstream of FAK. Researchers utilize this inhibitor to investigate the mechanisms of cancer cell motility and to explore potential anti-metastatic strategies in various in vitro and in vivo models. By effectively blocking FAK auto-phosphorylation and its kinase activity, this compound allows scientists to elucidate the role of integrin-mediated signaling and the tumor microenvironment in disease progression. Its specific structural design contributes to its selectivity, making it an essential tool for target validation and pathway analysis in oncology and cell biology research.

Properties

CAS No.

1031625-02-1

Molecular Formula

C25H21N5O3S

Molecular Weight

471.54

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H21N5O3S/c1-33-18-8-5-16(6-9-18)22-23-27-25(32)20-12-7-17(13-21(20)30(23)29-28-22)24(31)26-14-15-3-10-19(34-2)11-4-15/h3-13,29H,14H2,1-2H3,(H,26,31)

SMILES

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)SC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be analyzed through its various functional groups:

  • Triazole ring : Contributes to its biological activity by facilitating interactions with biological targets.
  • Methoxy and methylthio substituents : These groups enhance lipophilicity and may influence the compound's interaction with cellular membranes.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were evaluated against Staphylococcus aureus and Escherichia coli, demonstrating potential as an antibacterial agent.

Anticancer Properties

The anticancer activity of triazoloquinazolines has been extensively studied. The compound has been reported to induce apoptosis in cancer cell lines:

  • Case Study : In vitro studies on human colon cancer (HCT 116) cells revealed that the compound exhibited an IC50 value of approximately 15 μM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been noted:

  • Mechanism : It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting a role in modulating immune responses.

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase in cancer cells, which is crucial for preventing tumor growth.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus32 µg/mL
AnticancerHCT 11615 µM
Anti-inflammatoryMacrophage cellsInhibition of TNF-alpha production

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Screening

A study investigated the in vitro anticancer activity of synthesized quinazoline derivatives against the MDA-MB-231 breast cancer cell line. The results demonstrated that compounds with structural similarities to 3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide showed enhanced cytotoxicity compared to standard chemotherapeutic agents like paclitaxel. The mechanism of action was attributed to the inhibition of tumor-associated enzymes and pathways critical for cancer cell proliferation .

Antimicrobial Properties

The compound also exhibits promising antimicrobial properties. Its structure suggests potential interactions with bacterial enzymes or membranes, making it a candidate for further exploration in antibiotic development.

Case Study: Antimicrobial Testing

In a comparative study on various quinazoline derivatives, the compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that modifications at specific positions on the quinazoline ring could enhance antimicrobial efficacy. This finding supports further investigation into structure-activity relationships (SAR) for optimizing antimicrobial agents derived from this scaffold .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Modifications such as varying substituents on the phenyl rings or altering the triazole moiety could lead to improved potency and selectivity.

Modification Effect on Activity Reference
Addition of halogens on the phenyl ringIncreased cytotoxicity against cancer cells
Variation of methylthio groupEnhanced antibacterial activity
Alteration of carboxamide groupImproved solubility and bioavailability

Comparison with Similar Compounds

N-Benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

  • Structural Differences : The benzyl group at the carboxamide position (vs. 4-(methylthio)benzyl in the target compound) reduces sulfur content and alters electronic properties.
  • Physicochemical Properties :

    Property Target Compound (4-(Methylthio)benzyl) N-Benzyl Analog
    Molecular Formula C₂₄H₁₉N₅O₃S C₂₄H₁₉N₅O₃
    Molecular Weight 481.55 g/mol 425.45 g/mol
    logP ~3.0 2.97
    Polar Surface Area ~82 Ų 82.19 Ų

4-Benzyl-1-[(2,5-dimethylbenzyl)sulfanyl]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

  • Structural Differences : The triazoloquinazoline core is fused at [4,3-a] (vs. [1,5-a] in the target compound), with additional substituents (2,5-dimethylbenzylsulfanyl and isopropyl groups) .
  • Key Comparisons :
    • The [1,2,4]triazolo[4,3-a]quinazoline system introduces a different ring topology, altering steric and electronic profiles.
    • The isopropyl carboxamide group reduces polarity compared to the 4-(methylthio)benzyl group, lowering logD (estimated ~2.5 vs. ~3.0) .
    • Biological Implications: The dimethylbenzylsulfanyl group may confer higher metabolic stability due to steric protection of the sulfur atom .

S-Alkylated 1,2,4-Triazoles (e.g., Compounds [10–15] from )

  • Structural Contrast : These compounds lack the fused quinazoline system but feature a 1,2,4-triazole core with sulfonylphenyl and fluorophenyl substituents .
  • Fluorine substituents enhance electronegativity and metabolic stability, while sulfonyl groups improve solubility (e.g., logSw ~-3.6 for the target compound vs. higher solubility in sulfonamide analogs) .

Preparation Methods

Quinazoline-2,4-Dione Intermediate Synthesis

The synthesis begins with the preparation of quinazoline-2,4(1H,3H)-dione, a critical precursor for triazoloquinazoline formation. Anthranilic acid derivatives are treated with potassium cyanate in acidic or alkaline conditions to yield o-ureidobenzoic acids, which undergo cyclization under thermal conditions. For the target compound, anthranilic acid substituted at the 8-position with a carboxylic acid group is essential to facilitate subsequent carboxamide functionalization.

Reaction Conditions

  • Anthranilic acid derivative : 8-Carboxyanthranilic acid
  • Cyclizing agent : Hydrochloric acid (20% v/v)
  • Temperature : 80–100°C, 4–6 hours

Chlorination to 2,4-Dichloroquinazoline

The quinazoline-2,4-dione intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of a base such as diisopropylethylamine (DIPEA) or N,N-dimethylaniline. This step introduces reactive chlorine atoms at positions 2 and 4 of the quinazoline ring, enabling further functionalization.

Optimization Note : Excess POCl₃ (3–4 equivalents) and prolonged reflux (6–8 hours) improve yields to >85%.

Hydrazine Incorporation and Cyclization

Treatment of 2,4-dichloroquinazoline with hydrazine hydrate at 0–5°C produces 2-chloroquinazolin-4-ylhydrazine. Subsequent cyclization with acetic anhydride at 100°C for 3–4 hours forms the triazolo[1,5-a]quinazoline core.

Critical Parameters

  • Stoichiometry : 1.2 equivalents of hydrazine hydrate
  • Cyclization solvent : Acetic anhydride (neat)
  • Yield : 70–75%

Functionalization of the Triazoloquinazoline Core

Amidation at the 8-Carboxy Position

The 8-carboxylic acid group is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then coupled with 4-(methylthio)benzylamine.

Procedure

  • Activation : 8-Carboxytriazoloquinazoline (1 equiv) in SOCl₂ (5 mL), refluxed for 2 hours.
  • Amidation : Acid chloride reacted with 4-(methylthio)benzylamine (1.5 equiv) in dry DMF, 0°C to room temperature, 12 hours.

Yield : 80–85%

Synthetic Route Optimization and Challenges

Competing Side Reactions

  • Triazole Ring Opening : Prolonged heating during cyclization may lead to ring degradation. Mitigated by strict temperature control (<100°C).
  • Over-Alkylation : Excess alkylating agents in SNAr reactions cause di-substitution. Controlled by slow reagent addition.

Solvent and Catalyst Screening

Comparative studies show that DMF outperforms THF or toluene in amidation reactions due to superior solubility of intermediates (Table 1).

Table 1. Solvent Impact on Amidation Yield

Solvent Temperature (°C) Yield (%)
DMF 25 85
THF 25 62
Toluene 80 45

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include a singlet at δ 3.85 (OCH₃), δ 2.50 (SCH₃), and multiplets for the benzyl group (δ 7.25–7.40).
  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C–N).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity for the final compound.

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